![molecular formula C11H8N4 B11901141 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-79-7](/img/structure/B11901141.png)
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and a phenyl group attached at the first position. The structural uniqueness of this compound contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of phenyl hydrazines with β-keto esters, followed by cyclization. For instance, phenyl hydrazines can react with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which then undergo cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
Antitumor Activity
Overview : Numerous studies have highlighted the potential of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as antitumor agents. These compounds exhibit varying degrees of inhibitory activity against different cancer cell lines.
Case Studies :
- A study demonstrated that a derivative of this compound exhibited high inhibitory activity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound showed an IC50 value of 2.24 µM for A549 cells, significantly lower than the control drug doxorubicin, which had an IC50 of 9.20 µM .
- Another research effort synthesized new derivatives (P1–P4) and evaluated their antiproliferative activity against colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines. Compounds P1 and P2 demonstrated IC50 values ranging from 22.7 to 40.75 µM, showing promising selectivity with minimal cytotoxic effects on normal cells .
Data Table: Antitumor Activity of Selected Derivatives
Other Biological Activities
In addition to antitumor properties, derivatives of this compound have shown potential in other therapeutic areas:
- Antiparasitic and Antifungal Activities : Some derivatives have been identified as potent inhibitors against various parasites and fungi, demonstrating broad-spectrum biological activity .
- Anti-inflammatory Effects : Research indicates that certain pyrazolo[3,4-d]pyrimidine compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis and Structural Characterization
The synthesis of new derivatives is crucial for expanding the library of compounds with enhanced biological activities. Methods involve reacting starting materials with various alkylating agents under controlled conditions to yield high-purity products. Techniques such as NMR spectroscopy and X-ray diffraction are employed for structural elucidation.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as VEGFR-2 and CDK2, which are involved in cell proliferation and survival pathways
Pathways Involved: By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells. .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar core structure but different biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyrimidine fusion but differ in their substitution patterns and biological properties.
Uniqueness: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its potent inhibitory activity against specific enzymes like VEGFR-2 and CDK2, making it a promising candidate for anticancer drug development. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in medicinal chemistry .
Biological Activity
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structure
The synthesis of this compound derivatives typically involves multi-step reactions that include the condensation of appropriate hydrazones with pyrimidine derivatives. The structural integrity and purity of these compounds are confirmed through spectral analysis techniques such as NMR and mass spectrometry.
Antitumor Activity
Numerous studies have demonstrated the potent antitumor activity of this compound derivatives against various cancer cell lines.
Key Findings from Research Studies
-
Cell Line Sensitivity :
- A study reported that certain derivatives exhibited IC50 values ranging from 5.00 to 32.52 μM against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines, indicating significant cytotoxic effects .
- Another compound from the same scaffold showed an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways. For example, this compound derivatives have been shown to inhibit receptors such as EGFR, FGFR, and VEGFR with IC50 values as low as 0.3 μM , leading to reduced tumor growth and increased apoptosis in cancer cells .
- Induction of Apoptosis :
Comparative Efficacy
The following table summarizes key findings related to the biological activity of various derivatives of this compound:
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 1a | A549 | 2.24 | EGFR inhibition |
Compound 5i | MCF-7 | 0.3 | Dual EGFR/VEGFR inhibition |
Compound 12b | HCT-116 | 8.21 | Apoptosis induction |
Compound 13a | MCF7 | 23 | ATP kinase inhibition |
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Compound 5i : This derivative was evaluated for its anticancer properties in an MCF-7 model where it effectively inhibited tumor growth and induced apoptosis while suppressing cell migration . Molecular docking studies suggested a strong binding affinity to target proteins involved in tumor progression.
- Case Study on Compound 12b : This compound demonstrated significant anti-proliferative activities against A549 and HCT-116 cells with IC50 values of 8.21 µM and 19.56 µM , respectively. It was noted for its ability to induce apoptosis and arrest the cell cycle at critical phases .
Properties
CAS No. |
53645-79-7 |
---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-2-4-10(5-3-1)15-11-9(7-14-15)6-12-8-13-11/h1-8H |
InChI Key |
BDIXKUKUFWHLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC=C3C=N2 |
Origin of Product |
United States |
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